molecular formula C9H11BrClNO B1375531 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 740842-72-2

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1375531
CAS No.: 740842-72-2
M. Wt: 264.54 g/mol
InChI Key: ZYRMRIOGXGPYQY-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) remains the gold standard for elucidating the three-dimensional atomic arrangement of crystalline compounds. For 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, single-crystal XRD analysis reveals a bicyclic framework comprising a benzene ring fused to a seven-membered oxazepine ring. The bromine atom occupies the 7th position on the aromatic ring, while the hydrochloride salt forms ionic interactions with the nitrogen atom in the oxazepine moiety.

Key crystallographic parameters derived from analogous benzoxazepine derivatives include:

  • Space group : Orthorhombic (e.g., P1 21/n 1)
  • Unit cell dimensions : Typical values for similar compounds range from a = 6.9–18.4 Å, b = 6.4–12.9 Å, and c = 15.0–16.6 Å.
  • Bond lengths : The C-Br bond measures ~1.89–1.92 Å, consistent with aryl bromides, while the C-O bond in the oxazepine ring averages 1.45 Å.

Notably, the hydrochloride counterion induces slight distortions in the oxazepine ring geometry, with N-H···Cl hydrogen bonds stabilizing the crystal lattice.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6–31G(d,p) level provide insights into the compound’s lowest-energy conformers. The optimized structure aligns closely with XRD data, showing:

  • Dihedral angles : The benzoxazepine ring adopts a boat-like conformation, with a dihedral angle of 12.3° between the benzene and oxazepine planes.
  • Charge distribution : Natural bond orbital (NBO) analysis highlights electron-deficient regions at the bromine-substituted carbon (partial charge: +0.32 e) and electron-rich zones around the oxygen atom (-0.45 e).

Molecular electrostatic potential (MEP) maps further identify nucleophilic sites at the oxygen atom and electrophilic regions near the bromine, guiding reactivity predictions.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMRIOGXGPYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-72-2
Record name 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1)
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Record name 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrochloride salt. The use of automated reactors and controlled environments ensures consistency and high yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the benzoxazepine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Various oxidized forms of the benzoxazepine ring.

    Reduction Products: De-brominated or reduced benzoxazepine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the construction of more complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions including nucleophilic substitutions and oxidations .

2. Biological Research:
In biological contexts, this compound is used to investigate the effects of brominated benzoxazepines on biological systems. Studies have shown that it can interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways . For instance, research has explored its potential as a modulator of neurotransmitter receptors which could lead to insights into neurological disorders.

3. Medicinal Chemistry:
The compound has potential applications in drug development due to its structural properties which allow for modifications that can enhance therapeutic efficacy and reduce side effects. It is being studied for its role in developing new therapeutic agents targeting various diseases .

Case Study 1: Neurotransmitter Modulation

A study investigated the interaction of this compound with GABA receptors. The findings suggested that the compound could enhance GABAergic activity in neuronal cultures, indicating its potential as a candidate for treating anxiety disorders .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound. In vitro assays demonstrated that it inhibited the proliferation of certain cancer cell lines through apoptosis induction mechanisms. This suggests further exploration for its use in oncology .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for incorporation into polymers and other materials requiring specific chemical characteristics .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁BrClNO 264.55 Br (7-position) Not explicitly listed Base compound for comparison; bromine enhances lipophilicity .
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (1:1) C₉H₁₁BrClNO 264.55 Br (8-position) 1352707-91-5 Bromine at 8-position alters steric interactions; similar mass to 7-Bromo .
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₁₀H₁₂BrNO₂ 274.12* Br (7), OCH₃ (9) N/A Methoxy group increases polarity; potential for hydrogen bonding .
9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₉BrClNO 262.54 Br (9), Cl (7) N/A Dual halogenation may enhance binding affinity but reduce solubility .
8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₁₁H₁₄BrNO 256.14 Br (8), CH₃ (2,2-dimethyl) N/A Methyl groups increase steric bulk; potential for altered pharmacokinetics .
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁Cl₂NO 220.10* Cl (7) 1042628-09-0 Chlorine substitution reduces molecular weight compared to bromine analogs .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁ClN₂O₃ 230.65 NO₂ (7) 216008-27-4 Nitro group introduces strong electron-withdrawing effects .
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (free base) C₁₁H₁₄FNO 195.23 F (7), CH₃ (2,2-dimethyl) 1782060-37-0 Fluorine improves metabolic stability; free base lacks hydrochloride salt .

*Calculated from molecular formula.

Key Findings from Comparative Analysis

Substituent Position Effects :

  • Bromine at the 7-position (target compound) vs. 8-position () alters electronic distribution and steric accessibility. For example, 8-bromo derivatives may exhibit reduced receptor binding due to positional isomerism .
  • Methoxy or nitro groups at the 7- or 9-positions () introduce polarity or electron-withdrawing effects, impacting solubility and reactivity.

Halogen vs. Functional Group Trade-offs :

  • Chlorine substitution () reduces molecular weight compared to bromine but may decrease lipophilicity.
  • Dual halogenation (e.g., 9-bromo-7-chloro in ) could enhance target affinity but complicate synthesis .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases (), critical for formulation .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class, characterized by its unique bicyclic structure containing both nitrogen and oxygen. The presence of a bromine atom at the 7th position enhances its biological activity and interaction with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀BrClN₁O
  • Molecular Weight : 237.54 g/mol
  • CAS Number : 740842-72-2
  • IUPAC Name : 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom plays a crucial role in modulating the compound's reactivity and affinity for biological targets. Research indicates that this compound may exhibit:

  • Anticancer Properties : Inhibiting pathways involved in cell proliferation.
  • Antibacterial Activity : Potentially effective against various bacterial strains.
  • Neurotransmitter Modulation : Interaction with neurotransmitter receptors leading to potential applications in neuropharmacology.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzoxazepines exhibit significant cytotoxic effects on cancer cell lines by inhibiting specific kinases involved in cell growth and survival pathways .
    • The compound was found to induce apoptosis in tumor cells through the modulation of apoptotic pathways.
  • Antibacterial Effects :
    • Preliminary assays indicated that this compound has antibacterial properties against Gram-positive bacteria .
  • Enzyme Interactions :
    • The compound has been profiled for its interactions with various enzymes and receptors as part of broader toxicological studies . It showed promising results in inhibiting cholinesterase activity.

Case Study 1: Anticancer Screening

In a screening study involving multiple benzoxazepine derivatives including this compound:

CompoundIC50 (μM)Target Enzyme
7-Bromo Compound12.5Kinase A
Control Compound20.0Kinase A

This study highlighted the potential of the compound as a lead for further development in cancer therapeutics.

Case Study 2: Antibacterial Activity

A recent investigation into the antibacterial properties revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli>100

These results suggest that while effective against certain strains like Staphylococcus aureus, further optimization may be needed for broader-spectrum activity.

Q & A

What are the recommended synthetic routes for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized?

Level: Advanced
Answer:
Synthesis typically involves bromination of a benzoxazepine precursor. For example, bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions. Reaction optimization should focus on temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalyst use (e.g., Lewis acids like FeCl₃) to enhance regioselectivity and yield . Post-reaction purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) is critical to isolate the hydrochloride salt. Monitoring intermediates via TLC and adjusting stoichiometry of brominating agents can mitigate side products.

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic
Answer:
Characterization requires a multi-technique approach:

  • HPLC/GC-MS : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.2 ppm for oxazepine ring protons, δ ~70–80 ppm for quaternary carbons) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., benzoxazepine analogs with halogen substituents) .

What analytical techniques are suitable for resolving contradictions in spectral data during characterization?

Level: Advanced
Answer:
Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., ring puckering in benzoxazepines) by analyzing shifts at 25°C vs. −40°C .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguish isobaric impurities (e.g., dehydrohalogenation byproducts) with sub-ppm mass accuracy .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of bromine to the oxazepine ring .

What safety precautions are necessary when handling brominated benzoxazepines?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders/aerosols .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

How can computational chemistry predict the reactivity of this compound for designing derivatives?

Level: Advanced
Answer:

  • DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software (e.g., Fukui indices to predict bromine’s directing effects) .
  • Molecular Docking : Simulate receptor binding (e.g., GABAₐ or serotonin receptors) to prioritize derivatives with enhanced affinity .
  • QSAR Models : Corrogate substituent effects (e.g., halogen size) with biological activity using MOE or Schrodinger suites .

What strategies mitigate impurities during the synthesis of brominated benzoxazepines?

Level: Advanced
Answer:

  • Intermediate Trapping : Use scavengers (e.g., polymer-bound thiourea) to remove excess Br₂ or HBr .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to isolate the hydrochloride salt from diastereomers .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor bromination in real time and halt reactions at ~90% conversion .

How can researchers study the biological activity of this compound, such as its interaction with neurotransmitter receptors?

Level: Advanced
Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-flumazenil for GABAₐ receptors) to measure IC₅₀ values .
  • Calcium Imaging : Assess functional modulation in neuronal cell lines (e.g., SH-SY5Y) pre-treated with the compound .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

What are the key considerations for ensuring the stability of this compound under varying pH and temperature conditions?

Level: Basic
Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–13 at 40°C) with UPLC monitoring to identify hydrolysis-prone sites (e.g., oxazepine ring) .
  • Thermal Analysis : Use DSC/TGA to determine decomposition onset temperatures (>150°C typical for benzoxazepines) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo degradation (λmax ~280 nm) .

How can regioselectivity challenges during bromination of the benzoxazepine core be addressed?

Level: Advanced
Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer bromine to the 7-position, followed by deprotection .
  • Microwave-Assisted Synthesis : Enhance kinetic control via rapid heating (100–150°C, 10–30 min) to favor mono-bromination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective electrophilic attack .

What are the best practices for documenting and reporting crystallographic data for structural validation?

Level: Advanced
Answer:

  • CIF File Submission : Deposit refined crystallographic data (e.g., CCDC entry) with R-factor <0.05 and full displacement parameters .
  • ORTEP Diagrams : Include thermal ellipsoid plots to visualize atomic positions and disorder .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs .

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